molecular formula C38H71O11P B14480435 3,6,9,12,15,18-Hexaoxaeicosan-1-ol, 20-(dinonylphenoxy)-, dihydrogen phosphate CAS No. 66172-78-9

3,6,9,12,15,18-Hexaoxaeicosan-1-ol, 20-(dinonylphenoxy)-, dihydrogen phosphate

Cat. No.: B14480435
CAS No.: 66172-78-9
M. Wt: 734.9 g/mol
InChI Key: YXRORYCCMLOKDX-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexaoxaeicosan-1-ol, 20-(dinonylphenoxy)-, dihydrogen phosphate is a complex organic compound with the chemical formula C76H139O18P. It is known for its unique structure, which includes multiple ether linkages and a phosphate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxaeicosan-1-ol, 20-(dinonylphenoxy)-, dihydrogen phosphate typically involves the reaction of dinonylphenol with a polyether compound, followed by phosphorylation. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the phosphorylation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18-Hexaoxaeicosan-1-ol, 20-(dinonylphenoxy)-, dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various phosphates, phosphites, and substituted ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6,9,12,15,18-Hexaoxaeicosan-1-ol, 20-(dinonylphenoxy)-, dihydrogen phosphate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxaeicosan-1-ol, 20-(dinonylphenoxy)-, dihydrogen phosphate involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, while the ether linkages provide flexibility and solubility. These properties enable the compound to interact with proteins, lipids, and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12,15,18-Hexaoxaeicosan-1-ol, 20-(octylphenoxy)-, dihydrogen phosphate
  • 3,6,9,12,15,18-Hexaoxaeicosan-1-ol, 20-(dodecylphenoxy)-, dihydrogen phosphate

Uniqueness

Compared to similar compounds, 3,6,9,12,15,18-Hexaoxaeicosan-1-ol, 20-(dinonylphenoxy)-, dihydrogen phosphate is unique due to its longer alkyl chain (nonyl group), which enhances its hydrophobicity and ability to form stable micelles. This makes it particularly useful in applications requiring strong surfactant properties .

Properties

CAS No.

66172-78-9

Molecular Formula

C38H71O11P

Molecular Weight

734.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2,6-di(nonyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C38H71O11P/c1-3-5-7-9-11-13-15-18-36-20-17-21-37(19-16-14-12-10-8-6-4-2)38(36)48-34-32-46-30-28-44-26-24-42-22-23-43-25-27-45-29-31-47-33-35-49-50(39,40)41/h17,20-21H,3-16,18-19,22-35H2,1-2H3,(H2,39,40,41)

InChI Key

YXRORYCCMLOKDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)CCCCCCCCC)OCCOCCOCCOCCOCCOCCOCCOP(=O)(O)O

Origin of Product

United States

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